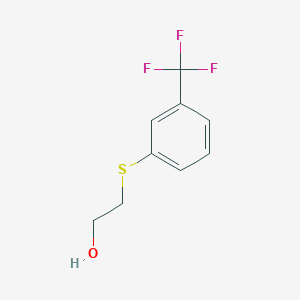

3-Trifluoromethylphenylthioethanol

カタログ番号 B2651212

CAS番号:

548739-94-2

分子量: 222.23

InChIキー: UCUJSPOEXJGWEW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

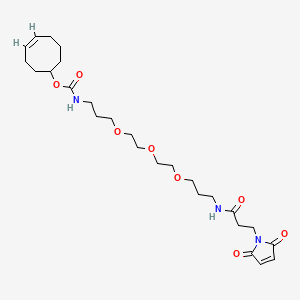

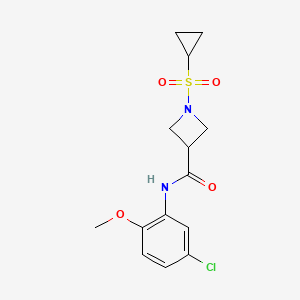

3-Trifluoromethylphenylthioethanol is a biochemical used for proteomics research . It has a molecular formula of C9H9F3OS and a molecular weight of 222.23 .

Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, one sulfur atom, and one oxygen atom .科学的研究の応用

Synthesis and Catalytic Applications

- The synthesis of α-trifluoromethylthio carbonyl compounds, including methods for the direct introduction of the SCF3 group onto organic molecules, has been a focal point due to its relevance in medicinal chemistry. Catalytic strategies and stereoselective methods for achieving enantiomerically enriched molecules have been discussed, highlighting the importance of radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents (Rossi et al., 2018).

- Development of shelf-stable electrophilic reagents for trifluoromethylthiolation has addressed challenges such as harsh reaction conditions and limited substrate scopes. These reagents facilitate the direct trifluoromethylthiolation of substrates at late stages of drug development, improving the drug molecule's properties (Shao et al., 2015).

Pharmaceutical and Agrochemical Synthesis

- The incorporation of the trifluoromethyl group (CF3) into pharmaceutical and agrochemical compounds enhances their efficacy. Recent methodologies enable the addition of CF3 groups to a broad range of aryl substrates, including heterocycles, under mild conditions, demonstrating the group's significant impact on the properties of organic molecules (Cho et al., 2010).

- Photoredox catalysis has emerged as a tool for radical reactions, including trifluoromethylation and difluoromethylation of carbon-carbon multiple bonds. This approach offers efficient and selective radical fluoromethylation under redox-neutral processes and mild conditions, opening new avenues for the synthesis of organofluorine compounds (Koike & Akita, 2016).

Innovative Approaches and Mechanisms

- Asymmetric trifluoromethylthiolation via enantioselective [2,3]-sigmatropic rearrangement has been developed, providing a unique and efficient method for constructing C(sp3)–SCF3 bonds. This process features mild reaction conditions and excellent enantioselectivities, representing a breakthrough in the enantioselective synthesis of SCF3-containing compounds (Zhang et al., 2017).

特性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUJSPOEXJGWEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)